molecular formula C7H11NS2 B14602261 (2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine CAS No. 61155-73-5

(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine

Katalognummer: B14602261
CAS-Nummer: 61155-73-5
Molekulargewicht: 173.3 g/mol
InChI-Schlüssel: ORJOSDRLTUUXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine is a chemical compound characterized by its unique structure, which includes a dithiin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a dithiin precursor with an ethylating agent under controlled conditions to introduce the N-ethyl group. The reaction conditions often include the use of solvents such as acetonitrile or ether and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated dithiin derivatives.

Wissenschaftliche Forschungsanwendungen

(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z,4E)-2,4-dienamides: These compounds share a similar structural motif and may exhibit similar reactivity and applications.

    N-(1,3-benzothiazol-2-yl)-2-(2Z)-2-(substituted arylidene)hydrazinylacetamide: This compound also contains a dithiin ring and has been studied for its antimicrobial activity.

Uniqueness

(2Z)-N-Ethyl-5-methyl-2H,4H-1,3-dithiin-2-imine is unique due to its specific substitution pattern and the presence of the N-ethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

61155-73-5

Molekularformel

C7H11NS2

Molekulargewicht

173.3 g/mol

IUPAC-Name

N-ethyl-5-methyl-4H-1,3-dithiin-2-imine

InChI

InChI=1S/C7H11NS2/c1-3-8-7-9-4-6(2)5-10-7/h4H,3,5H2,1-2H3

InChI-Schlüssel

ORJOSDRLTUUXEJ-UHFFFAOYSA-N

Kanonische SMILES

CCN=C1SCC(=CS1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.